![molecular formula C22H32NOP B14223112 N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine CAS No. 828936-13-6](/img/structure/B14223112.png)
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group and a diphenylphosphoryl group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine typically involves the reaction of butylamine with diphenylphosphoryl acetic acid derivatives. The process can be carried out under controlled conditions using reagents such as trichlorophosphine and triethylamine. The reaction involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the target amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Octyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Propyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
Uniqueness
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is unique due to its specific butyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
828936-13-6 |
|---|---|
Formule moléculaire |
C22H32NOP |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-butyl-N-(2-diphenylphosphorylethyl)butan-1-amine |
InChI |
InChI=1S/C22H32NOP/c1-3-5-17-23(18-6-4-2)19-20-25(24,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
Clé InChI |
KWASHSXZFVJDFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


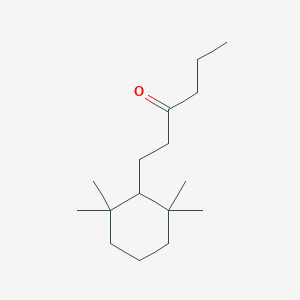
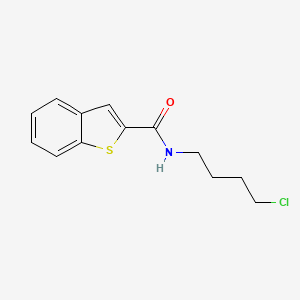
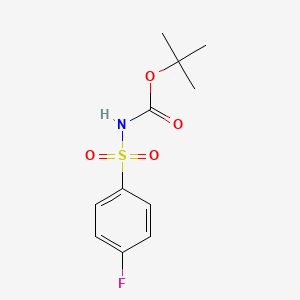
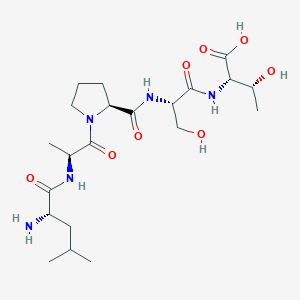

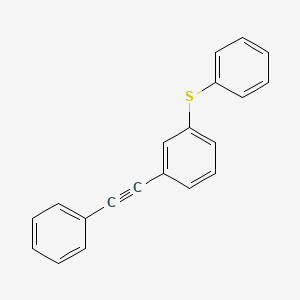
methanone](/img/structure/B14223063.png)
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
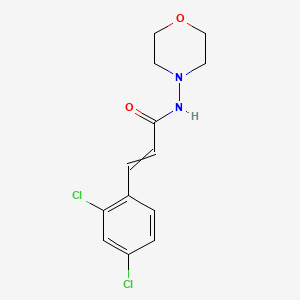
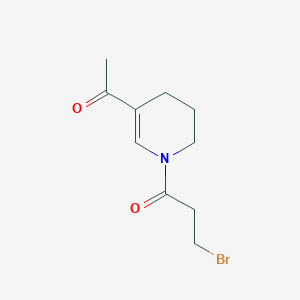
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
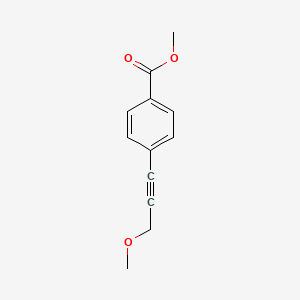
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
